![molecular formula C13H19N7O3 B5559932 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves starting with commercially available precursors, such as 1,2,4-triazole-3-carboxylic acid, and employing a series of reactions including cyclization and alkylation steps. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was achieved through these methods, highlighting the synthetic routes possible for such complex molecules (Brahmayya et al., 2018).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the behavior and reactivity of these compounds. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were characterized by multinuclear NMR spectroscopy, IR, elemental analysis, and single crystal X-ray diffraction, providing insights into the arrangement of atoms and the spatial configuration (Yu et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are often studied through their reactivity towards various chemical agents. For example, the reactivity of 3,5-bis-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-triazole with haloalkanes and nitration agents has been explored, demonstrating their potential for further derivative synthesis (Sergievskii et al., 2005).
Physical Properties Analysis
Investigating the physical properties, such as thermal stability and sensitivity to impact and friction, is vital for assessing the practical applications of these compounds. For instance, the thermal stabilities of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were determined, indicating moderate stability and insensitivity towards impact and friction, suggesting their suitability for certain applications (Yu et al., 2017).
Applications De Recherche Scientifique
Energetic Materials
Compounds incorporating 1,2,4-oxadiazole and 1,2,4-triazole rings have been synthesized and characterized for their potential as insensitive energetic materials. These compounds demonstrate moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for safer energetic materials compared to traditional compounds like TNT (Yu et al., 2017).
Antimicrobial Activities
Several studies have explored the synthesis of hybrid molecules containing structural elements similar to the compound , with evaluations of their antimicrobial, antilipase, and antiurease activities. Some derivatives, particularly those involving penicillanic and cephalosporanic acid moieties, exhibited good to moderate antimicrobial activity against a range of microorganisms (Başoğlu et al., 2013).
Antileishmanial Activity
Theoretical calculations and biological activity studies on 4-amino-1,2,4-triazole derivatives have shown significant antileishmanial activity, highlighting the potential of these compounds in treating diseases caused by the Leishmania species (Süleymanoğlu et al., 2017).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of compounds with 1,2,4-oxadiazole and triazole rings has provided valuable insights into their chemical properties and potential applications. These studies involve the development of new synthetic routes and the investigation of their reactions with various reagents, contributing to a deeper understanding of their chemical behavior and potential for further application development (Pavez et al., 1987).
Propriétés
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-8-3-5-19(6-4-8)7-9-10(13(21)22-2)15-18-20(9)12-11(14)16-23-17-12/h8H,3-7H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKCOWSKGMZMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.